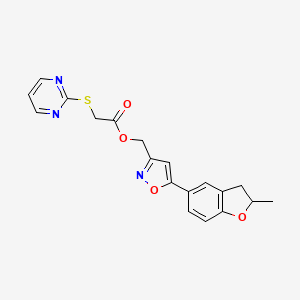

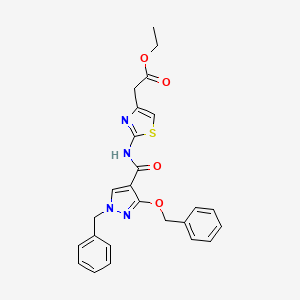

![molecular formula C21H24ClN3O3S B2639559 N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216912-90-1](/img/structure/B2639559.png)

N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Synthesis Analysis

The synthesis of these compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Chemical Reactions Analysis

The compounds were evaluated for their anti-inflammatory activity . They showed the highest IC50 values for COX-1 inhibition, demonstrating excellent COX-2 SI values, and even showed significant inhibition of albumin denaturation .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their synthesis and molecular structure analysis. They were synthesized in good yield and their structure was confirmed by IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications

Synthesis and Characterization

- The synthesis and activity of compounds derived from thiazole and thiazoline, including their anti-inflammatory properties, have been explored. Such compounds show potential in the development of nonsteroidal anti-inflammatory drugs (Lynch et al., 2006).

- Thiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These derivatives exhibit a range of activities against gram-positive and gram-negative bacteria, as well as antifungal properties (Chawla, 2016).

- Novel compounds with thiazolopyrimidine and benzodifuran frameworks have been synthesized and shown to have anti-inflammatory and analgesic properties. This highlights the potential of thiazole-based compounds in creating new therapeutic agents (Abu‐Hashem et al., 2020).

Biological Activities

- The anticancer properties of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides have been investigated, showcasing the potential of these compounds in cancer therapy (Horishny et al., 2020).

- A series of N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides were synthesized, characterized, and found to possess notable sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, suggesting a multifaceted potential in pharmacological applications (Zablotskaya et al., 2013).

Mechanism of Action

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S.ClH/c1-26-17-8-6-16(7-9-17)20(25)24(11-10-23-12-14-27-15-13-23)21-22-18-4-2-3-5-19(18)28-21;/h2-9H,10-15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVCVUIIWXJGAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2639478.png)

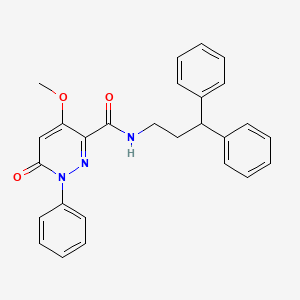

![N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2639479.png)

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester](/img/structure/B2639482.png)

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2639485.png)

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate](/img/structure/B2639489.png)

![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2639491.png)

![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2639495.png)